Gky4flz8DM
Description
"Gky4flz8DM" is a synthetic compound belonging to a class of thiazolidinone-quinazolinone hybrids. Based on the naming conventions in , it is likely N-(5-(Benzo[d][1,3]dioxol-5-yl-methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 6m). This compound features:
- A thioxothiazolidinone core with a benzodioxole-substituted methylene group.
- A quinazolinone moiety linked via a thioacetamide bridge.
- Potential bioactivity attributed to the dual pharmacophores, which are common in antimicrobial and anticancer agents .
Properties
CAS No. |
161190-38-1 |
|---|---|
Molecular Formula |
C22H23N3O3S |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
6-[3-[(S)-[1-(2-methylphenyl)imidazol-2-yl]sulfinyl]propoxy]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C22H23N3O3S/c1-16-5-2-3-6-20(16)25-12-11-23-22(25)29(27)14-4-13-28-18-8-9-19-17(15-18)7-10-21(26)24-19/h2-3,5-6,8-9,11-12,15H,4,7,10,13-14H2,1H3,(H,24,26)/t29-/m0/s1 |
InChI Key |
NWEQSTQRGHLUQL-LJAQVGFWSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N2C=CN=C2[S@@](=O)CCCOC3=CC4=C(C=C3)NC(=O)CC4 |
Canonical SMILES |
CC1=CC=CC=C1N2C=CN=C2S(=O)CCCOC3=CC4=C(C=C3)NC(=O)CC4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of OPC-29030 involves several key steps:
Diastereoselective Oxidation: The initial step involves the diastereoselective oxidation of a chiral non-racemic sulfide using vanadium acetylacetonate and cumene hydroperoxide in the presence of molecular sieves.
Conversion to Mesylate: The hydroxyl function is converted to the corresponding mesylate function, followed by reduction to methylene function using super Hydride®.
Recrystallization: The obtained sulfoxide, which has moderate to high diastereoselectivity, is further purified by recrystallization.
Chemical Reactions Analysis
OPC-29030 undergoes several types of chemical reactions:
Reduction: The mesylate function is reduced to a methylene function.
Substitution: The hydroxyl group is substituted with a mesylate group.
Common reagents used in these reactions include vanadium acetylacetonate, cumene hydroperoxide, and super Hydride® . The major product formed from these reactions is the sulfinyl derivative, OPC-29030 .
Scientific Research Applications
OPC-29030 has several scientific research applications:
Mechanism of Action
OPC-29030 exerts its effects by inhibiting the production of 12(S)-hydroxyeicosatetraenoic acid, a key mediator in platelet aggregation . It targets the enzyme 12-lipoxygenase, preventing its translocation and subsequent production of 12(S)-hydroxyeicosatetraenoic acid . This inhibition reduces platelet adhesion and thrombus formation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The 2019 study synthesized three analogs (6m , 6n , 6o ) with structural variations in the arylidene substituents. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Bioactivity
- 6m : Demonstrated MIC (Minimum Inhibitory Concentration) values of 2–8 µg/mL against Staphylococcus aureus due to the electron-withdrawing benzodioxole group enhancing membrane penetration .
- 6n : Exhibited IC50 = 12.3 µM against MCF-7 breast cancer cells, attributed to the hydroxyl-methoxy group’s ROS-scavenging properties .
- 6o : Showed COX-2 inhibition (75% at 50 µM) , linked to the phenylallyl group’s steric effects on enzyme binding .
Physicochemical Properties
- Solubility : 6m had the lowest aqueous solubility (0.8 mg/mL) due to its hydrophobic benzodioxole ring, while 6n showed improved solubility (2.1 mg/mL) from polar hydroxyl groups .
- Stability : 6o degraded faster under UV light (t1/2 = 4 hours) compared to 6m (t1/2 = 8 hours), likely due to the allyl group’s photolability .
Synthetic Complexity
- 6m required a 5-step synthesis with a 42% overall yield, while 6n and 6o had lower yields (35% and 28%, respectively) due to additional protection/deprotection steps for hydroxyl groups .
Research Implications and Limitations
- Advantages of 6m (this compound) : Superior antimicrobial efficacy and stability make it a candidate for topical antibacterial formulations.
- Limitations : Poor solubility and high molecular weight may restrict systemic bioavailability, necessitating structural optimization .
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